

An In-depth Technical Guide to 3-(Benzylamino)propanenitrile (CAS: 706-03-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzylamino)propanenitrile

Cat. No.: B032681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Benzylamino)propanenitrile**, a versatile intermediate compound with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical and spectroscopic properties, outlines a detailed experimental protocol for its synthesis, and explores its known applications and safety considerations. While the biological activity of **3-(Benzylamino)propanenitrile** itself is an area requiring further investigation, this guide touches upon the reported activities of its derivatives, suggesting potential avenues for future research. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

3-(Benzylamino)propanenitrile is a nitrile derivative featuring a benzyl-substituted amino group.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	706-03-6	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ N ₂	[2]
Molecular Weight	160.22 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[4]
Density	1.024 g/mL at 25 °C	[2]
Boiling Point	301.4 °C at 760 mmHg	N/A
Flash Point	>110 °C (>230 °F)	[3]
Refractive Index (n _{20/D})	1.5308	[2]
Solubility	Soluble in DMSO	[5]

Spectroscopic Data

The structural characterization of **3-(Benzylamino)propanenitrile** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the aromatic, benzylic, and aliphatic protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.40	m	5H	Aromatic protons (C ₆ H ₅)
3.77	s	2H	Benzylic protons (-CH ₂ -Ph)
2.83	t	2H	Methylene protons (-NH-CH ₂ -)
2.42	t	2H	Methylene protons (-CH ₂ -CN)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
139.6	Quaternary aromatic carbon
128.5	Aromatic CH
128.1	Aromatic CH
127.1	Aromatic CH
119.5	Nitrile carbon (-CN)
53.7	Benzylic carbon (-CH ₂ -Ph)
46.5	Methylene carbon (-NH-CH ₂ -)
17.5	Methylene carbon (-CH ₂ -CN)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in **3-(Benzylamino)propanenitrile**.

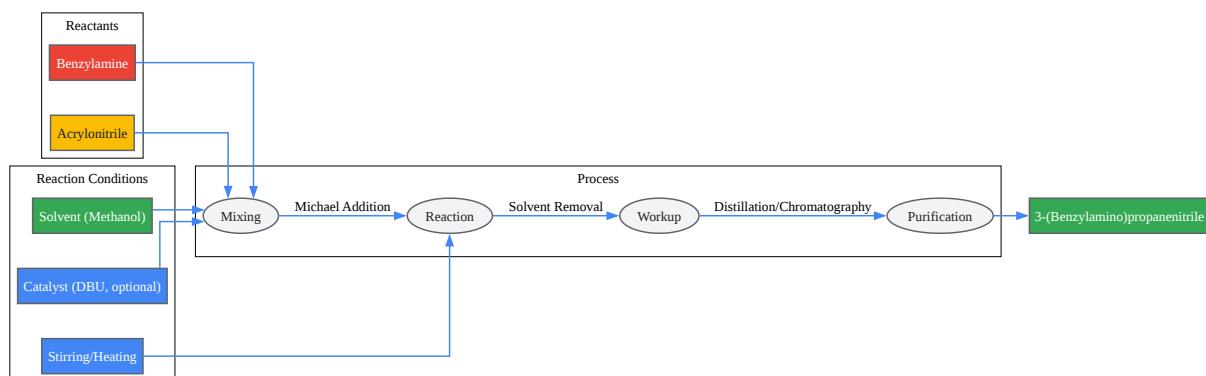
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium	N-H stretch (secondary amine)
3030-3080	Medium	C-H stretch (aromatic)
2850-2950	Medium	C-H stretch (aliphatic)
~2245	Strong, Sharp	C≡N stretch (nitrile)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)

Synthesis of 3-(Benzylamino)propanenitrile

3-(Benzylamino)propanenitrile is commonly synthesized via a Michael addition reaction between benzylamine and acrylonitrile.^[6] This aza-Michael addition is an efficient method for the formation of the carbon-nitrogen bond.^[6]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **3-(Benzylamino)propanenitrile**.


Materials:

- Benzylamine
- Acrylonitrile
- Methanol (or other suitable solvent)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, optional)^[7]

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in methanol.
- To this solution, add acrylonitrile (1.0-1.2 equivalents).

- If a catalyst is used, add a catalytic amount of DBU (e.g., 0.2 equivalents).[\[7\]](#)
- The reaction mixture can be stirred at room temperature or gently heated to accelerate the reaction. Microwave irradiation has also been reported to significantly reduce reaction times.[\[8\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3-(Benzylamino)propanenitrile**.

[Click to download full resolution via product page](#)

Synthesis workflow for **3-(Benzylamino)propanenitrile**.

Biological Activity and Applications

While **3-(Benzylamino)propanenitrile** is primarily utilized as a versatile building block in organic synthesis, there is limited but emerging information on its potential biological activities.

It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[\[1\]](#) Notably, it has been used as a starting reagent in the synthesis of key chiral building blocks for biologically active compounds.[\[2\]](#)[\[5\]](#)

Preliminary data has suggested potential cytotoxic effects against certain cancer cell lines and possible neuropharmacological activity, potentially through modulation of neurotransmitter systems such as GABA receptors.[\[1\]](#) However, these preliminary findings require substantial further investigation to be confirmed.

Derivatives of **3-(benzylamino)propanenitrile** have been investigated for their antibacterial properties, with some showing good activity against Gram-positive bacteria.[\[9\]](#)

Safety and Handling

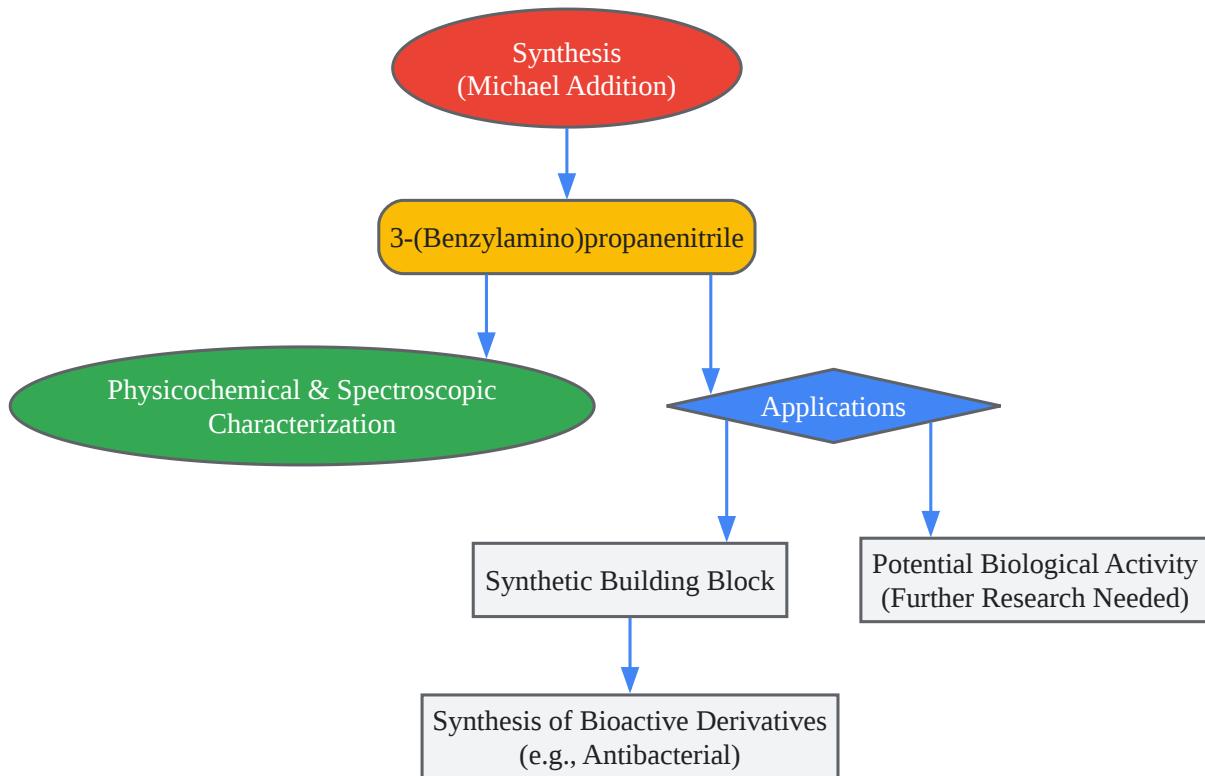
3-(Benzylamino)propanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[10\]](#) It can also cause skin and serious eye irritation, and may cause respiratory irritation.[\[10\]](#)

Hazard Statements: H302, H312, H315, H319, H332, H335[\[10\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.


Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Benzylamino)propanenitrile is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis via the Michael addition of benzylamine to acrylonitrile is a straightforward and efficient process. While its primary role to date has been in the synthesis of more complex molecules, preliminary indications of its own potential biological activity suggest that further investigation into its pharmacological properties is warranted. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their research endeavors.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's synthesis to its potential applications.

[Click to download full resolution via product page](#)

Logical flow from synthesis to applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-[Benzyl(2-cyanoethyl)amino]propanenitrile | 16728-92-0 | Benchchem [benchchem.com]
- 2. 3-(Benzylamino)propionitrile 97 706-03-6 [sigmaaldrich.com]

- 3. 3-(Benzylamino)propionitrile, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CAS 692-98-8: 3-(propan-2-ylamino)propanenitrile [cymitquimica.com]
- 5. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Benzylamino)propanenitrile (CAS: 706-03-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032681#3-benzylamino-propanenitrile-cas-number-706-03-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com